molecular formula C17H20N2OS B14174300 [4-(1-Phenylethyl)piperazin-1-yl](thiophen-2-yl)methanone CAS No. 918480-42-9

[4-(1-Phenylethyl)piperazin-1-yl](thiophen-2-yl)methanone

Cat. No.: B14174300
CAS No.: 918480-42-9
M. Wt: 300.4 g/mol
InChI Key: IZCFQKZQEYKLJW-UHFFFAOYSA-N
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Description

4-(1-Phenylethyl)piperazin-1-ylmethanone is a complex organic compound that features a piperazine ring substituted with a phenylethyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Phenylethyl)piperazin-1-ylmethanone typically involves the reaction of 1-phenylethylpiperazine with a thiophene derivative under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the methanone linkage between the piperazine and thiophene rings. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Phenylethyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol.

    Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the phenylethyl group.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Alcohol derivatives of the methanone linkage.

    Substitution: Halogenated or nitrated derivatives of the phenylethyl group.

Scientific Research Applications

Chemistry

In chemistry, 4-(1-Phenylethyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its piperazine ring is a common motif in many bioactive molecules, making it a candidate for drug development and screening.

Medicine

In medicinal chemistry, 4-(1-Phenylethyl)piperazin-1-ylmethanone is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a valuable compound for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced performance in various applications, such as electronics and coatings.

Mechanism of Action

The mechanism of action of 4-(1-Phenylethyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The phenylethyl group may enhance the compound’s binding affinity and selectivity, while the thiophene ring can contribute to its overall stability and reactivity. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Phenylethyl)piperazin-1-ylmethanone: Similar structure but with a furan ring instead of a thiophene ring.

    4-(1-Phenylethyl)piperazin-1-ylmethanone: Similar structure but with a pyridine ring instead of a thiophene ring.

    4-(1-Phenylethyl)piperazin-1-ylmethanone: Similar structure but with a benzofuran ring instead of a thiophene ring.

Uniqueness

The uniqueness of 4-(1-Phenylethyl)piperazin-1-ylmethanone lies in its combination of a piperazine ring with a thiophene ring. This combination imparts specific chemical and physical properties that can be advantageous in various applications. The thiophene ring, in particular, provides enhanced stability and reactivity compared to other heterocyclic rings, making this compound a valuable tool in scientific research and industrial applications.

Properties

CAS No.

918480-42-9

Molecular Formula

C17H20N2OS

Molecular Weight

300.4 g/mol

IUPAC Name

[4-(1-phenylethyl)piperazin-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C17H20N2OS/c1-14(15-6-3-2-4-7-15)18-9-11-19(12-10-18)17(20)16-8-5-13-21-16/h2-8,13-14H,9-12H2,1H3

InChI Key

IZCFQKZQEYKLJW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)C(=O)C3=CC=CS3

Origin of Product

United States

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